5'-Fluoro-2'-methylacetophenone
Description
5'-Fluoro-2'-methylacetophenone (CAS: 29427-49-4) is a fluorinated acetophenone derivative with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol . Its structure features a fluorine atom at the 5'-position and a methyl group at the 2'-position of the acetophenone backbone, as represented by the SMILES notation CC(=O)C₁=C(C)C=CC(F)=C₁ .
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFQEFWFYTFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571683 | |
| Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29427-49-4 | |
| Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methylacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and fluorine-containing reagents.
Fluorination: The phenol group is first protected, and then the fluorine atom is introduced at the 5’ position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetylation: The protected phenol is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the 1’ position.
Deprotection: Finally, the protecting group is removed to yield 5’-Fluoro-2’-methylacetophenone.
Industrial Production Methods
In an industrial setting, the production of 5’-Fluoro-2’-methylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-2’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 5’-Fluoro-2’-methylbenzoic acid.
Reduction: 5’-Fluoro-2’-methylphenylethanol.
Substitution: 5’-Methoxy-2’-methylacetophenone.
Scientific Research Applications
5’-Fluoro-2’-methylacetophenone has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and ability to form stable intermediates. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research to elucidate its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of 5'-fluoro-2'-methylacetophenone and related acetophenone derivatives:
Key Observations:
- Substituent Effects: Methyl vs. Hydroxy Groups: The methyl group in this compound enhances hydrophobicity and stability compared to hydroxylated analogs like 5'-fluoro-2'-hydroxyacetophenone, which participates in hydrogen bonding and forms complexes with boron trifluoride . Fluorine Position: Fluorine at the 5'-position (meta to the acetyl group) may influence electronic effects differently than ortho- or para-substituted analogs (e.g., 2'-fluoro-4'-methoxyacetophenone) . Melting Points: Hydroxy-substituted derivatives generally exhibit higher melting points (e.g., 57°C for 5'-fluoro-2'-hydroxyacetophenone) due to intermolecular hydrogen bonding, whereas methyl-substituted derivatives may remain liquids or low-melting solids .
This compound :
- Stability : The methyl group reduces reactivity toward nucleophilic attacks compared to hydroxy-substituted analogs, making it suitable for reactions requiring inert conditions .
5'-Fluoro-2'-hydroxyacetophenone :
- Complexation : Forms stable boron difluoride complexes (e.g., compound 180 in ), which are intermediates in fluorescence probes or catalysts .
2'-Hydroxy-6'-methoxyacetophenone :
- Chromone Derivatives : Used in synthesizing chromones, a class of compounds with antioxidant and anti-inflammatory properties .
2'-Fluoro-4'-methoxyacetophenone :
Discrepancies in Reported Data
- Melting Points: 5'-Fluoro-2'-hydroxyacetophenone is reported with a melting point of 46–48°C in one study but 57°C in another . This variability may arise from differences in crystallization solvents (e.g., hexane vs. other solvents) or polymorphic forms.
Biological Activity
5'-Fluoro-2'-methylacetophenone (FMAP) is a fluorinated aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉FO and a molecular weight of approximately 168.17 g/mol. The compound features a fluorine atom at the 5' position and a methyl group at the 2' position of the acetophenone structure. The presence of the fluorine atom enhances lipophilicity, which is crucial for its biological activity.
The biological activity of FMAP is primarily attributed to its interaction with various biomolecules:
- Enzyme Interaction : FMAP can bind to specific enzymes, leading to inhibition or activation, which affects metabolic pathways.
- Cell Signaling : The compound influences cell signaling pathways, impacting gene expression and cellular metabolism.
- Subcellular Localization : Its distribution within cellular compartments is essential for its biological effects, as it may target specific organelles.
Antimicrobial Properties
Research indicates that FMAP exhibits significant antimicrobial activity against various pathogens. Its fluorinated structure enhances binding affinity to bacterial targets, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
FMAP has been studied for its potential anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The mechanism involves:
- Induction of ER Stress : Treatment with FMAP has been linked to increased expression of G2/M checkpoint proteins while reducing ribosomal protein expression, indicating a stress response that may lead to cancer cell death.
- Cytotoxicity : In various assays, FMAP demonstrated cytotoxic effects with IC₅₀ values ranging from 0.82 to 1.23 μM in brain cancer models .
Case Studies
- In Vitro Studies on Anticancer Activity :
-
Antimicrobial Efficacy :
- Various assays demonstrated FMAP's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Significant | Enhanced binding to bacterial targets |
| Anticancer | Cytotoxic (IC₅₀: 0.82–1.23 μM) | Induces ER stress; alters MMP expression |
Structure-Activity Relationship (SAR)
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Fluorine at 5' position | Enhanced lipophilicity; potential drug candidate |
| 3'-Fluoro-2'-methylacetophenone | Fluorine at 3' position | Different electrophilic reactivity |
| 4'-Fluoro-2'-methylacetophenone | Fluorine at 4' position | Potentially different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
